REACTION_CXSMILES
|
C(OCCO)(=O)C(C)=C.[CH2:10]([C:13]1(S(O)(=O)=O)[CH2:18][C:17](=[O:19])[O:16][C:14]1=[O:15])[CH:11]=[CH2:12]>>[CH2:10]([CH:13]1[CH2:18][C:17](=[O:19])[O:16][C:14]1=[O:15])[CH:11]=[CH2:12]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OCCO
|
Name
|
allyl-sulfo-succinic anhydride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)C1(C(=O)OC(C1)=O)S(=O)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)C1C(=O)OC(C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |